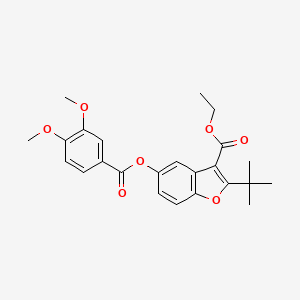
Ethyl 2-(tert-butyl)-5-((3,4-dimethoxybenzoyl)oxy)benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(tert-butyl)-5-((3,4-dimethoxybenzoyl)oxy)benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C24H26O7 and its molecular weight is 426.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(tert-butyl)-5-((3,4-dimethoxybenzoyl)oxy)benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzofuran core with various functional groups that contribute to its biological properties. The molecular formula is C22H26O5, and it features a tert-butyl group and a dimethoxybenzoyl moiety.
1. Anticancer Activity
Recent studies have demonstrated that benzofuran derivatives exhibit potent anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
These results indicate that the compound exhibits significant cytotoxicity, particularly against HeLa and A549 cell lines.
2. Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The results showed that it effectively scavenges free radicals, which is crucial for protecting cells from oxidative stress.
Table 2: Antioxidant Activity Comparison
The compound's ability to scavenge DPPH radicals suggests its potential as an antioxidant agent.
3. Antimicrobial Properties
Studies have shown that benzofuran derivatives possess antimicrobial activity. The compound was tested against various bacterial strains and fungi.
Table 3: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings indicate that the compound has moderate antibacterial and antifungal activities.
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism of action was suggested to involve apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Antioxidant Effects in Diabetic Rats
In a model of diabetes-induced oxidative stress, administration of the compound significantly reduced markers of oxidative damage (e.g., malondialdehyde levels) while increasing antioxidant enzyme activities (e.g., superoxide dismutase). This suggests its potential therapeutic role in managing oxidative stress-related complications in diabetes.
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-(3,4-dimethoxybenzoyl)oxy-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-7-29-23(26)20-16-13-15(9-11-17(16)31-21(20)24(2,3)4)30-22(25)14-8-10-18(27-5)19(12-14)28-6/h8-13H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZBISOHUKMHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














